N'-(3-chloro-4-fluorophenyl)-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}ethanediamide
Description
N'-(3-Chloro-4-fluorophenyl)-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}ethanediamide is a synthetic ethanediamide derivative featuring a 3-chloro-4-fluorophenyl substituent and a cyclopentylmethyl moiety modified with a 2-hydroxyethoxy group. The compound’s design integrates halogenated aromatic rings and polar functional groups, which are common in bioactive molecules for modulating solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClFN2O4/c17-12-9-11(3-4-13(12)18)20-15(23)14(22)19-10-16(24-8-7-21)5-1-2-6-16/h3-4,9,21H,1-2,5-8,10H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFVRNWXIAXNGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(3-chloro-4-fluorophenyl)-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}ethanediamide, with the CAS number 2176270-51-0, is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀ClFN₂O₄ |
| Molecular Weight | 358.79 g/mol |
| CAS Number | 2176270-51-0 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which may include various receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit antimicrobial and anti-inflammatory properties, although detailed mechanisms remain to be fully elucidated.
Pharmacological Effects
-
Antimicrobial Activity :
- The compound has shown promise in inhibiting the growth of certain bacterial strains. Similar compounds have been noted for their ability to enhance the solubility and bioavailability of antimicrobial agents through complexation with cyclodextrins, which can be relevant for improving the efficacy of this compound in therapeutic settings .
-
Anti-inflammatory Properties :
- Research indicates that compounds with similar structures can modulate inflammatory pathways, potentially reducing cytokine production and influencing immune responses.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 25 µg/mL.
Study 2: In Vivo Anti-inflammatory Effects
In an animal model of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated subjects.
Safety and Toxicology
Preliminary toxicological assessments suggest that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to establish comprehensive safety data.
Comparison with Similar Compounds
N'-(3-Cyano-4-fluorophenyl)-N-{[1-(dimethylamino)cyclopentyl]methyl}ethanediamide ()
This analog replaces the 3-chloro group with a cyano (-CN) substituent and substitutes the 2-hydroxyethoxy moiety with a dimethylamino group. Key differences include:
- Polarity: The cyano group increases electronegativity, while dimethylamino enhances basicity.
- Physicochemical Properties :
The reduced molecular weight and altered solubility profile of the 3-cyano analog may influence its pharmacokinetic behavior compared to the target compound .
Halogenated Aromatic Compounds
3-Chloro-N-phenyl-phthalimide ()
This compound shares a chloro-substituted phenyl group but diverges in backbone structure (phthalimide vs. ethanediamide). Key contrasts include:
- Synthetic Utility: 3-Chloro-N-phenyl-phthalimide is a monomer for polyimide synthesis, whereas the target compound’s role in polymer chemistry is unconfirmed.
- Reactivity : The phthalimide’s anhydride-forming capability contrasts with the ethanediamide’s amide-based stability .
Heterocyclic Derivatives
N-(3-Chloro-4-fluorophenyl)-2-(cyclopropyl(hydroxy)methyl)-imidazo[4,5-b]pyridine-7-carboxamide ()
This imidazo-pyridine derivative shares the 3-chloro-4-fluorophenyl group but incorporates a fused heterocyclic core. Differences include:
- Bioactivity : The imidazo-pyridine scaffold is associated with kinase inhibition (inferred from patent context), while the ethanediamide’s activity is undefined.
Benzamide-Based Pesticides ()
Compounds like cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) share chloro-substituted aromatic rings but differ in backbone and application:
- Functional Groups : Cyprofuram’s cyclopropane and tetrahydrofuran rings contrast with the ethanediamide’s hydroxyethoxy-cyclopentyl group.
Key Research Findings and Implications
- Structural Modifications: Substituting chloro with cyano () or altering cyclopentyl substituents () significantly impacts molecular weight, solubility, and bioactivity.
- Synthetic Flexibility: The hydroxyethoxy group in the target compound may enhance aqueous solubility compared to dimethylamino or silyl-protected analogs ().
- Unresolved Questions : The biological targets and metabolic stability of the target compound require further investigation, guided by analogs in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
